N2,N2-Dimethyl-5-(4-methylbenzyl)thiazole-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N2-Dimethyl-5-(4-methylbenzyl)thiazole-2,4-diamine is a compound belonging to the thiazole family, which is a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-Dimethyl-5-(4-methylbenzyl)thiazole-2,4-diamine typically involves the reaction of appropriate thiazole precursors with dimethylamine and 4-methylbenzyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N2,N2-Dimethyl-5-(4-methylbenzyl)thiazole-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halides, electrophiles, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
N2,N2-Dimethyl-5-(4-methylbenzyl)thiazole-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine: Explored for its potential anti-inflammatory and antitumor activities, contributing to the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2,N2-Dimethyl-5-(4-methylbenzyl)thiazole-2,4-diamine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets bacterial cell membranes, enzymes, and receptors involved in inflammatory and tumor processes.
Pathways Involved: It interferes with bacterial cell wall synthesis, inhibits enzyme activity, and modulates signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N2,N2-Dimethyl-5-(3-methylbenzyl)thiazole-2,4-diamine
- N2,N2-Dimethyl-5-(4-chlorobenzyl)thiazole-2,4-diamine
- N2,N2-Dimethyl-5-(4-fluorobenzyl)thiazole-2,4-diamine
Uniqueness
N2,N2-Dimethyl-5-(4-methylbenzyl)thiazole-2,4-diamine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. The presence of the 4-methylbenzyl group enhances its lipophilicity and potential interactions with biological membranes and targets .
Properties
Molecular Formula |
C13H17N3S |
---|---|
Molecular Weight |
247.36 g/mol |
IUPAC Name |
2-N,2-N-dimethyl-5-[(4-methylphenyl)methyl]-1,3-thiazole-2,4-diamine |
InChI |
InChI=1S/C13H17N3S/c1-9-4-6-10(7-5-9)8-11-12(14)15-13(17-11)16(2)3/h4-7H,8,14H2,1-3H3 |
InChI Key |
DCRQAFYSUWTANS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(N=C(S2)N(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.